4-(2-Carboxy-5-hydroxyphenyl)phenolate
Description
4-(2-Carboxy-5-hydroxyphenyl)phenolate is a phenolic compound featuring two aromatic rings: a phenolate anion (deprotonated phenol) and a substituted phenyl group. The substituents include a carboxylic acid (-COOH) at position 2 and a hydroxyl (-OH) group at position 5 on the adjacent phenyl ring.
Properties
Molecular Formula |
C13H9O4- |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-(2-carboxy-5-hydroxyphenyl)phenolate |
InChI |
InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7,14-15H,(H,16,17)/p-1 |
InChI Key |
SCWVSCKULZJRIH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(2-Carboxy-5-hydroxyphenyl)phenolate and related phenolate derivatives:
Key Findings:
Acidity and Solubility: 4-(2-Carboxy-5-hydroxyphenyl)phenolate is expected to exhibit higher acidity than Sodium 4-(methoxycarbonyl)phenolate (pKa ~8.4) due to the electron-withdrawing -COOH group, which stabilizes the phenolate anion . Sodium salts (e.g., Sodium 4-(methoxycarbonyl)phenolate) enhance water solubility, whereas Reichardt’s dye and the GFP chromophore rely on zwitterionic or conjugated systems for solubility .
Functional Roles: Antioxidant Activity: Thymol derivatives with polar groups (e.g., -CH₂OH) show superior antioxidant properties compared to non-substituted phenols, suggesting that 4-(2-Carboxy-5-hydroxyphenyl)phenolate may also exhibit strong radical-scavenging activity .
Toxicity and Biodegradability: Sodium 4-(methoxycarbonyl)phenolate is notable for its low toxicity and environmental safety (readily biodegradable) , whereas thymol derivatives may require dose optimization due to cellular toxicity .
Structural Complexity: Reichardt’s dye and the GFP chromophore feature intricate π-conjugated systems, enabling unique optical properties. In contrast, 4-(2-Carboxy-5-hydroxyphenyl)phenolate’s simpler structure may favor synthetic accessibility and modular derivatization .
Notes
- Data Limitations: Direct experimental data on 4-(2-Carboxy-5-hydroxyphenyl)phenolate are absent in the provided evidence; comparisons rely on structurally analogous compounds.
- Contradictions: Sodium 4-(methoxycarbonyl)phenolate is non-toxic in mammals but harmful to aquatic life , highlighting the need for context-specific safety assessments.
- Research Gaps: Further studies are needed to elucidate the biological activity, photophysical properties, and synthetic routes for 4-(2-Carboxy-5-hydroxyphenyl)phenolate.
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